1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Overview
Description
1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone is a fluorinated organic compound that features a pyrazole ring substituted with heptafluoropropyl and trifluoromethyl groups. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Fluorinated Substituents: The heptafluoropropyl and trifluoromethyl groups can be introduced via radical trifluoromethylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorinated substituents can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form fused ring systems.
Common Reagents and Conditions:
Radical Initiators: For trifluoromethylation, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce complex fused ring systems.
Scientific Research Applications
1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology: Its unique fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with molecular targets through its fluorinated substituents. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone: This compound lacks the heptafluoropropyl group but shares the trifluoromethyl substitution on the pyrazole ring.
1-[3-(Heptafluoropropyl)-5-(methyl)pyrazol-1-yl]ethanone: This compound has a methyl group instead of a trifluoromethyl group.
Uniqueness: 1-[3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone is unique due to the presence of both heptafluoropropyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets .
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F10N2O/c1-3(22)21-5(7(12,13)14)2-4(20-21)6(10,11)8(15,16)9(17,18)19/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMORCSYDBPUOJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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